molecular formula C8H13Cl2N3O2 B6216101 7-amino-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid dihydrochloride CAS No. 2763780-54-5

7-amino-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid dihydrochloride

Cat. No.: B6216101
CAS No.: 2763780-54-5
M. Wt: 254.1
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Description

7-amino-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid dihydrochloride is a heterocyclic compound that belongs to the indazole family Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

CAS No.

2763780-54-5

Molecular Formula

C8H13Cl2N3O2

Molecular Weight

254.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid dihydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. This reaction yields the corresponding tricyclic indole, which can be further processed to obtain the desired indazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-amino-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indazole derivatives, while substitution reactions can produce a variety of substituted indazole compounds.

Scientific Research Applications

7-amino-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-amino-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

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